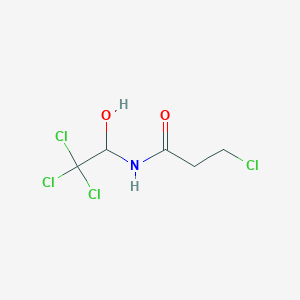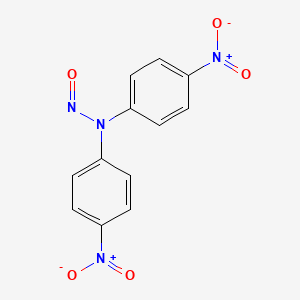
N,N-Bis(4-nitrophenyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-nitrophenyl)nitrous amide: is a chemical compound that belongs to the class of nitrosamides. These compounds are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-nitrophenyl)nitrous amide typically involves the reaction of N-monosubstituted carboxamides with a nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids . The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide after the elimination of a proton .
Industrial Production Methods: Industrial production methods for nitrosamides often focus on optimizing yield and purity while minimizing environmental impact. One common method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is both efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(4-nitrophenyl)nitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitroso group, which makes the compound highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of nitrosamides include strong acids, bases, and oxidizing agents. For example, the nitrosyl cation can be generated from nitrous acid in the presence of strong acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-nitrophenyl)nitrous amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, nitrosamides are studied for their potential anticancer properties due to their ability to alkylate DNA . Additionally, the compound is used in the development of stabilizers for nitrate ester-based energetic materials .
Wirkmechanismus
The mechanism of action of N,N-Bis(4-nitrophenyl)nitrous amide involves the formation of reactive electrophilic species during its metabolism . These species can alkylate nucleophilic sites in DNA, leading to potential anticancer effects . The compound’s reactivity is primarily due to the presence of the nitroso group, which facilitates the formation of these electrophilic species .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(4-nitrophenyl)urea: This compound is structurally similar to N,N-Bis(4-nitrophenyl)nitrous amide but contains a urea group instead of a nitroso group.
N,N’-Bis(4-nitrophenyl)carbamate: Another related compound, which has a carbamate group in place of the nitroso group.
Uniqueness: Its ability to form reactive electrophilic species makes it particularly valuable in anticancer research and the development of stabilizers for energetic materials .
Eigenschaften
CAS-Nummer |
13916-77-3 |
|---|---|
Molekularformel |
C12H8N4O5 |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
N,N-bis(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H |
InChI-Schlüssel |
DMTCHVZPELIQPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)

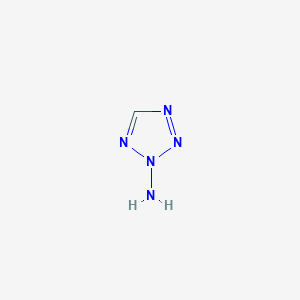
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
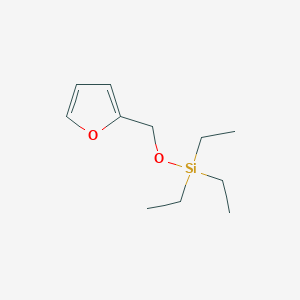
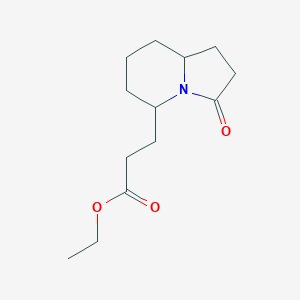
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)




